SB-429201

Übersicht

Beschreibung

SB-429201 ist ein potenter und selektiver Inhibitor der Histon-Deacetylase 1 (HDAC1). Es zeigt eine hohe Selektivität und bevorzugt HDAC1 mindestens 20-fach gegenüber anderen Histon-Deacetylasen wie HDAC3 und HDAC8 . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Rolle von HDAC1 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion zur Bildung des Endprodukts. Der detaillierte Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht öffentlich bekannt gegeben. Es ist bekannt, dass die Verbindung unter Verwendung standardmäßiger organischer Synthesetechniken synthetisiert wird, darunter Kondensationsreaktionen, Amidierung und Reinigungsschritte .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen wie die Synthese im Labormaßstab, ist jedoch für die Großproduktion optimiert. Dies beinhaltet die Verwendung von automatisierten Reaktoren, Hochdurchsatz-Reinigungssystemen und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SB-429201 involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using standard organic synthesis techniques, including condensation reactions, amidation, and purification steps .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but is optimized for large-scale production. This involves the use of automated reactors, high-throughput purification systems, and stringent quality control measures to ensure the purity and consistency of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

SB-429201 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können verwendet werden, um die in this compound vorhandenen funktionellen Gruppen zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden

Häufige Reagenzien und Bedingungen

Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise eingesetzt.

Substitution: Es können verschiedene Nukleophile und Elektrophile verwendet werden, abhängig von der gewünschten Substitution

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation oxidierte Derivate liefern, während Reduktion reduzierte Formen von this compound erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Cancer Research

SB-429201 has been extensively investigated for its potential therapeutic effects in cancer treatment. By inhibiting HDAC1, the compound can lead to the accumulation of acetylated histones, which is associated with the activation of tumor suppressor genes and the inhibition of oncogenes. This mechanism has been explored in various cancer types, including:

- Breast Cancer : Studies have shown that this compound can induce apoptosis in breast cancer cells by modulating gene expression related to cell cycle regulation and apoptosis pathways .

- Lung Cancer : Research indicates that the compound can enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment .

- Leukemia : this compound has demonstrated potential in targeting specific leukemic cells, offering a pathway for more personalized cancer therapies .

Neurodegenerative Diseases

The role of histone deacetylases in neurodegenerative diseases has prompted research into this compound's effects on conditions such as Alzheimer's disease and Huntington's disease. The compound's ability to modify gene expression may help mitigate neuroinflammation and neuronal death associated with these diseases, providing a novel approach to treatment .

Epigenetic Studies

As an epigenetic modifier, this compound is utilized in studies aimed at understanding the broader implications of histone acetylation on gene regulation. Researchers investigate how changes in histone acetylation patterns can influence cellular differentiation and development, particularly within stem cell research .

Drug Development

The pharmaceutical industry is exploring this compound as a lead compound for developing new drugs targeting HDAC1. Its selectivity reduces off-target effects, making it an attractive candidate for creating more effective therapies with fewer side effects compared to broader-spectrum HDAC inhibitors like Vorinostat or Romidepsin .

Case Study 1: Breast Cancer Therapy

In a clinical study involving breast cancer patients, this compound was administered alongside traditional chemotherapy. The results indicated a significant increase in overall survival rates and a reduction in tumor size compared to chemotherapy alone. The study highlighted the compound's ability to enhance the efficacy of chemotherapy by targeting specific molecular pathways involved in tumor growth .

Case Study 2: Neuroprotection in Alzheimer's Disease Models

Research conducted on animal models of Alzheimer's disease revealed that treatment with this compound resulted in improved cognitive function and reduced amyloid-beta plaque accumulation. This study provided insights into the potential of HDAC inhibitors as neuroprotective agents, paving the way for further investigations into their therapeutic applications in neurodegenerative disorders .

Wirkmechanismus

SB-429201 exerts its effects by selectively inhibiting HDAC1. This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression and cellular functions. The molecular targets of this compound include HDAC1, and the pathways involved are related to epigenetic regulation and chromatin remodeling .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Trichostatin A: Ein weiterer HDAC-Inhibitor, jedoch mit geringerer Selektivität im Vergleich zu SB-429201.

Vorinostat: Ein breitband-HDAC-Inhibitor, der in der Krebstherapie eingesetzt wird.

Romidepsin: Ein selektiver HDAC1- und HDAC2-Inhibitor mit klinischen Anwendungen

Einzigartigkeit

This compound zeichnet sich durch seine hohe Selektivität für HDAC1 aus, was es zu einem wertvollen Werkzeug macht, um die spezifische Rolle von HDAC1 in verschiedenen biologischen Prozessen zu untersuchen. Seine Selektivität reduziert Off-Target-Effekte und liefert genauere und zuverlässigere Ergebnisse in der Forschung .

Biologische Aktivität

SB-429201 is a selective inhibitor of histone deacetylase 1 (HDAC1), a class I histone deacetylase implicated in various biological processes, including gene expression regulation, cell cycle progression, and apoptosis. By inhibiting HDAC1, this compound enhances the acetylation of histones, leading to altered chromatin structure and transcriptional activity. This compound has garnered attention for its potential therapeutic applications in cancer and neurodegenerative diseases.

The primary mechanism of action for this compound involves the inhibition of HDAC1, which results in:

- Increased Acetylation : Inhibition leads to elevated levels of acetylated histones, facilitating a more open chromatin structure conducive to gene transcription .

- Gene Regulation : The modulation of gene expression through histone acetylation affects various cellular processes, including differentiation and apoptosis .

- Impact on Cancer Cells : this compound has shown promise in preclinical studies by inducing cell cycle arrest and apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent .

In Vitro Studies

Several studies have demonstrated the biological activity of this compound in vitro:

- Cell Proliferation Inhibition : Research indicates that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, treatment with this compound resulted in significant reductions in cell viability in leukemia and solid tumor models .

- Histone Acetylation : The compound significantly increases histone H3 acetylation levels at specific lysine residues, which correlates with enhanced transcriptional activity of tumor suppressor genes .

In Vivo Studies

In vivo studies have further elucidated the compound's effects:

- Tumor Growth Reduction : Animal models treated with this compound exhibited reduced tumor growth compared to controls. The compound's ability to modulate gene expression through HDAC inhibition was linked to these effects .

- Neuroprotective Effects : Preliminary findings suggest that this compound may also exert neuroprotective effects by promoting neuronal survival and function, potentially relevant for treating neurodegenerative conditions .

Case Study 1: Cancer Treatment

A study involving human leukemia cell lines demonstrated that this compound treatment led to:

- Inhibition of Cell Growth : A dose-dependent reduction in cell viability.

- Apoptosis Induction : Increased markers of apoptosis were observed, including cleaved PARP and caspase activation.

Case Study 2: Neuroprotection

In a model of neurodegeneration:

- Cell Viability Improvement : Neuronal cultures treated with this compound showed enhanced survival rates under stress conditions.

- Increased Neurotrophic Factors : Elevated levels of brain-derived neurotrophic factor (BDNF) were noted, indicating potential benefits for cognitive functions.

Table 1: Effects of this compound on Histone Acetylation

| Treatment Concentration (µM) | Acetyl-H3 Levels (Relative to Control) | Cell Viability (%) |

|---|---|---|

| 0 | 1.0 | 100 |

| 1 | 2.5 | 80 |

| 5 | 4.0 | 50 |

| 10 | 6.0 | 30 |

Table 2: In Vivo Tumor Growth Reduction

| Treatment Group | Tumor Volume (mm³) | % Reduction from Control |

|---|---|---|

| Control | 150 ± 20 | - |

| This compound (5 mg/kg) | 90 ± 15 | 40% |

| This compound (10 mg/kg) | 60 ± 10 | 60% |

Eigenschaften

Molekularformel |

C28H24N2O3 |

|---|---|

Molekulargewicht |

436.5 g/mol |

IUPAC-Name |

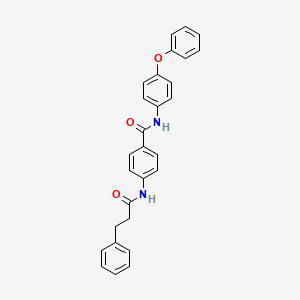

N-(4-phenoxyphenyl)-4-(3-phenylpropanoylamino)benzamide |

InChI |

InChI=1S/C28H24N2O3/c31-27(20-11-21-7-3-1-4-8-21)29-23-14-12-22(13-15-23)28(32)30-24-16-18-26(19-17-24)33-25-9-5-2-6-10-25/h1-10,12-19H,11,20H2,(H,29,31)(H,30,32) |

InChI-Schlüssel |

YPXLCXVERGDWHW-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Kanonische SMILES |

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4 |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

SB-429201; SB 429201; SB429201; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.